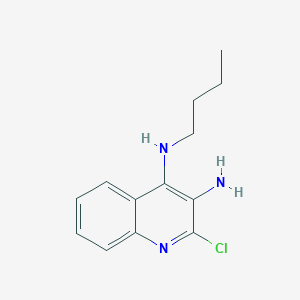
n4-Butyl-2-chloroquinoline-3,4-diamine
Cat. No. B8807670
M. Wt: 249.74 g/mol
InChI Key: IVBNBYJFBYVFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05389640
Procedure details


4-Butylamino-2-chloro-3-nitroquinoline (33 g, 0.12 mole, Example 112) was combined with toluene (200 mL) and 5% platinum on carbon (1 g). The mixture was hydrogenated on a Parr apparatus at an initial pressure of 38 psi (2.7 Kg/cm2). When the hydrogenation was complete, the catalyst was removed by filtration and the filtrate was concentrated to provide a brown liquid. The liquid was chilled in an ice bath to provide an orange solid. The solid was collected by filtration, slurried with diethyl ether for 30 minutes then filtered to provide 20 g of the desired product as a tan solid. The structure was confirmed by nuclear magnetic resonance spectroscopy.
Name
4-Butylamino-2-chloro-3-nitroquinoline
Quantity
33 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([Cl:16])[C:7]=1[N+:17]([O-])=O)[CH2:2][CH2:3][CH3:4]>[Pt].C1(C)C=CC=CC=1>[NH2:17][C:7]1[C:8]([Cl:16])=[N:9][C:10]2[C:15]([C:6]=1[NH:5][CH2:1][CH2:2][CH2:3][CH3:4])=[CH:14][CH:13]=[CH:12][CH:11]=2
|
Inputs


Step One
|
Name
|
4-Butylamino-2-chloro-3-nitroquinoline
|
|
Quantity
|
33 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)NC1=C(C(=NC2=CC=CC=C12)Cl)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a brown liquid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The liquid was chilled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide an orange solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then filtered
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NC2=CC=CC=C2C1NCCCC)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 g | |
| YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
